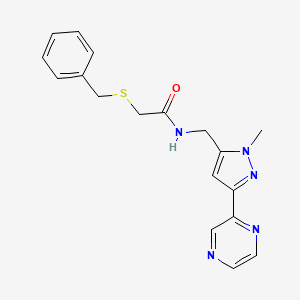

2-(benzylthio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

描述

属性

IUPAC Name |

2-benzylsulfanyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-23-15(9-16(22-23)17-11-19-7-8-20-17)10-21-18(24)13-25-12-14-5-3-2-4-6-14/h2-9,11H,10,12-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMQOASTULHUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(benzylthio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by research findings and data.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 353.4 g/mol. The structure consists of:

- A benzylthio group.

- An acetamide backbone.

- A pyrazinylmethyl substituent.

Synthesis

The synthesis of this compound typically involves several key steps:

-

Formation of Benzylthio Intermediate :

- Benzyl chloride reacts with thiourea to produce benzylthiourea.

- Hydrolysis yields benzylthiol.

-

Acetamide Formation :

- Benzylthiol is reacted with chloroacetyl chloride to form 2-(benzylthio)acetamide.

-

Pyrazinylmethyl Substitution :

- The final step involves reacting 2-(benzylthio)acetamide with 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole in the presence of a base, such as sodium hydride.

Antitumor Activity

Research has indicated that pyrazole derivatives, including those similar to the compound , exhibit significant antitumor properties. They have been shown to inhibit various cancer-related pathways, including:

- BRAF(V600E)

- EGFR

- Telomerase

- Aurora-A kinase

A study demonstrated that certain pyrazole derivatives displayed potent cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound may also possess similar properties .

Anti-inflammatory and Antibacterial Activities

The compound's structure suggests potential anti-inflammatory effects, as many pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes. Additionally, studies have shown that related compounds can effectively combat bacterial infections by disrupting cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the benzylthio and pyrazole groups contributes to its bioactivity, influencing binding affinity and selectivity towards biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activities of related pyrazole compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Reported anti-inflammatory effects via inhibition of nitric oxide production in LPS-stimulated macrophages. |

| Study C | Showed antibacterial activity against Gram-positive bacteria, indicating potential for therapeutic applications. |

相似化合物的比较

Table 1: Comparative Analysis of Structural Analogues

*Calculated molecular weight based on formula.

Key Observations :

- Thermal Stability : Thiadiazole derivatives (e.g., 5h, 5j) exhibit higher melting points (133–170°C) compared to pyrazine/pyrazole hybrids, suggesting stronger intermolecular interactions in crystalline forms .

- Synthetic Efficiency : Benzylthio-containing compounds (e.g., 5h, 5m) show high yields (85–88%), likely due to the stability of the benzylthio group during S-alkylation reactions .

Reactivity and Functionalization

reveals that acetamide derivatives with pyrazole-thioether motifs undergo cyclization to form thiazoles, thiadiazoles, or thiophenes under specific conditions . For the target compound:

- The benzylthio group may act as a leaving group, enabling further functionalization (e.g., oxidation to sulfones or displacement with nucleophiles).

- The pyrazine ring’s electron-deficient nature could facilitate electrophilic substitution or coordination with metal catalysts.

常见问题

Q. Advanced

- Solubility : Pyrazine’s nitrogen atoms enhance water solubility via hydrogen bonding.

- Lipophilicity : The pyrazole ring increases logP, aiding membrane permeability.

- Electron density : Pyrazine’s electron-deficient nature directs electrophilic substitution to the pyrazole ring .

What strategies minimize by-products during synthesis?

Q. Basic

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials.

- Stoichiometric control : Limit excess reagents (e.g., benzyl mercaptan) to prevent thioether dimerization .

- Inert atmosphere : Nitrogen flow reduces oxidation of sulfur-containing intermediates .

How can molecular docking guide target identification?

Q. Advanced

- Target selection : Prioritize proteins with known roles in disease pathways (e.g., COX-2 for anti-inflammatory activity).

- Binding affinity : Rank docking scores (ΔG < −7 kcal/mol suggests strong binding).

- Dynamic simulations : MD simulations (50–100 ns) assess complex stability .

What storage conditions ensure compound stability?

Q. Basic

- Temperature : Store at −20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group.

- Solvent : Dissolve in DMSO for long-term storage (−80°C) .

How are structure-activity relationship (SAR) studies designed for analogs?

Q. Advanced

- Core modifications : Replace pyrazine with triazine to assess electron-withdrawing effects.

- Side-chain variation : Introduce alkyl/aryl groups on the acetamide nitrogen to probe steric effects.

- Biological testing : Screen analogs against a panel of cell lines (e.g., MCF-7, HEK293) to identify selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。